Idr-HH2

Innate Immunity Immunomodulation Chemokine Induction

IDR-HH2 (VQLRIRVAVIRA-NH2, CAS 1214699-22-5) is a synthetic cationic innate defense regulator (IDR) peptide. It functions by modulating the host cytokine/chemokine environment, rather than through direct antimicrobial action.

Molecular Formula C62H117N23O13
Molecular Weight 1392.7 g/mol
Cat. No. B15567226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdr-HH2
Molecular FormulaC62H117N23O13
Molecular Weight1392.7 g/mol
Structural Identifiers
InChIInChI=1S/C62H117N23O13/c1-15-33(11)46(84-53(92)38(21-18-26-73-61(68)69)77-54(93)41(28-29(3)4)81-51(90)40(23-24-42(63)86)78-55(94)43(64)30(5)6)58(97)80-39(22-19-27-74-62(70)71)52(91)83-44(31(7)8)56(95)76-36(14)49(88)82-45(32(9)10)57(96)85-47(34(12)16-2)59(98)79-37(20-17-25-72-60(66)67)50(89)75-35(13)48(65)87/h29-41,43-47H,15-28,64H2,1-14H3,(H2,63,86)(H2,65,87)(H,75,89)(H,76,95)(H,77,93)(H,78,94)(H,79,98)(H,80,97)(H,81,90)(H,82,88)(H,83,91)(H,84,92)(H,85,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-/m0/s1
InChIKeyDWNDXZCTRSFZOW-WDYIMXCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IDR-HH2 Peptide: Technical Profile and Key Procurement Considerations for Immunomodulatory Research


IDR-HH2 (VQLRIRVAVIRA-NH2, CAS 1214699-22-5) is a synthetic cationic innate defense regulator (IDR) peptide [1]. It functions by modulating the host cytokine/chemokine environment, rather than through direct antimicrobial action [2]. Its primary sequence and immunomodulatory mechanism are distinct from other host defense peptides and within the IDR family [2]. For research procurement, IDR-HH2 is commercially available in high purity (>95%) from specialized vendors, with specifications of C62H117N23O13 and a molecular weight of 1392.74 .

Why IDR-HH2 is Not Interchangeable with Other IDR Peptides or Host Defense Peptides


Generic substitution within the IDR peptide class is unsupported by quantitative evidence. While IDR-1002, IDR-HH2, and IDR-1018 share a conceptual origin and general immunomodulatory activity [1], they exhibit significant functional divergence in specific assays. For example, their capacity to induce chemokines like MCP-1 and Gro-α in human PBMCs, as well as their ability to suppress TNF-α, varies substantially and in a non-parallel manner [2]. This indicates that each peptide possesses a unique functional fingerprint, likely due to structure-activity relationships governing interactions with innate immune receptors. Selecting a generic 'IDR peptide' without reference to the specific quantitative profile of IDR-HH2 would introduce uncontrollable experimental variability and invalidate comparisons to published data.

Quantitative Evidence of IDR-HH2 Functional Differentiation: Direct Comparative Data for Procurement Decisions


IDR-HH2 vs. IDR-1: Superior Induction of Chemokines in Human PBMCs

IDR-HH2 is reported to be superior to the earlier-generation peptide IDR-1 in its ability to induce chemokines from human peripheral blood mononuclear cells (PBMCs) [1]. This represents a direct performance advantage over a closely related analog, which is a critical factor for researchers aiming to maximize immune cell recruitment and activation in vitro or in vivo.

Innate Immunity Immunomodulation Chemokine Induction PBMC Assay

IDR-HH2 vs. IDR-1002 and IDR-1018: Differential MCP-1 Induction in Human PBMCs

In a direct head-to-head comparison, IDR-HH2 induced significantly higher levels of MCP-1 (5086 pg/ml) in human PBMCs than IDR-1002 (2676 pg/ml), but less than IDR-1018 (8978 pg/ml) [1]. This non-linear relationship demonstrates that each IDR peptide has a distinct quantitative profile for a specific chemokine, which is a key differentiator for experiments focused on monocyte recruitment and inflammation.

Chemokine Profiling Monocyte Chemoattractant Protein-1 MCP-1 PBMC Assay IDR Peptide Comparison

IDR-HH2 vs. IDR-1002 and IDR-1018: Moderate Suppression of LPS-Induced TNF-α

In a model of inflammation, IDR-HH2 suppressed LPS-induced TNF-α production in human PBMCs to 121 pg/ml, compared to 467 pg/ml for untreated cells [1]. This represents a 74% reduction. In the same assay, IDR-1002 and IDR-1018 achieved greater suppression (94% and 87% reduction, respectively).

Anti-inflammatory TNF-alpha Suppression Endotoxin Tolerance LPS Assay PBMC Assay

IDR-HH2 Antibacterial Activity: MIC Values Against P. aeruginosa and S. aureus

While the primary function of IDR peptides is immunomodulation, they possess modest direct antibacterial activity [1]. IDR-HH2 has been shown to inhibit the growth of both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 75 µg/mL for P. aeruginosa and 38 µg/mL for S. aureus [2]. These values are consistent with its classification as an immunomodulator rather than a potent antibiotic, but the data is essential for controlling for direct antimicrobial effects in infection models.

Antibacterial MIC Pseudomonas aeruginosa Staphylococcus aureus Minimum Inhibitory Concentration

IDR-HH2: Recommended Research Applications Based on Quantitative Evidence


Immunomodulation Studies in PBMC Assays Requiring Intermediate MCP-1 Induction

Based on the direct comparative data in PBMCs, IDR-HH2 is the optimal choice for experiments where an intermediate level of MCP-1 induction (approximately 5 ng/mL) is required. This is significantly higher than the baseline and than induction by IDR-1002, but lower than the robust induction by IDR-1018. Procuring IDR-HH2 ensures the desired chemokine profile for studying monocyte recruitment and inflammation in vitro [1].

In Vivo Models of Tuberculosis Requiring Moderate TNF-α Suppression

In animal models of M. tuberculosis infection, IDR-HH2 demonstrated in vivo efficacy by reducing pulmonary bacillary loads and pneumonia [1]. Its specific immunomodulatory profile, characterized by a 74% reduction in LPS-induced TNF-α (compared to >85% for other IDRs), suggests it is a valuable tool for studying therapeutic strategies where dampening, but not fully ablating, the inflammatory response is desired [2]. Procurement is justified for researchers seeking to replicate or extend these specific in vivo findings.

Neutrophil Function Assays: Investigating β2 Integrin-Dependent Adhesion

IDR-HH2 is a validated tool for studying neutrophil adhesion mechanisms. It has been shown to enhance neutrophil adhesion to endothelial cells in a β2 integrin-dependent manner, and to induce neutrophil migration and chemokine production [1]. For researchers investigating the role of β2 integrins or the MAPK pathway in neutrophil activation, IDR-HH2 provides a specific, quantitative stimulus as documented in the primary literature.

Host-Directed Therapy (HDT) in Antibiotic-Resistant Infections

IDR-HH2 offers a specific, well-characterized tool for exploring host-directed therapies, particularly against drug-resistant pathogens like MDR M. tuberculosis [1]. Its mechanism of enhancing innate immunity without relying on direct antimicrobial action makes it a key reagent for studies aiming to bypass antibiotic resistance. Procurement is essential for any research program focused on HDT strategies using the IDR peptide class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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